molecular formula C12H16FNO B13619020 3-(2-Fluorobenzyl)piperidin-3-ol

3-(2-Fluorobenzyl)piperidin-3-ol

Cat. No.: B13619020
M. Wt: 209.26 g/mol
InChI Key: RMRUZCPBAAULAF-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the fluorobenzyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)piperidin-3-ol typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorobenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorobenzyl)piperidin-3-ol is unique due to the specific positioning of the fluorobenzyl group and the hydroxyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16FNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2

InChI Key

RMRUZCPBAAULAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=C2F)O

Origin of Product

United States

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